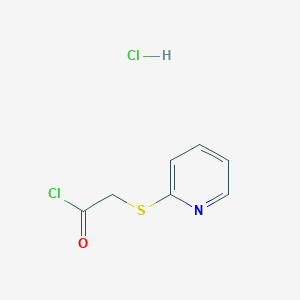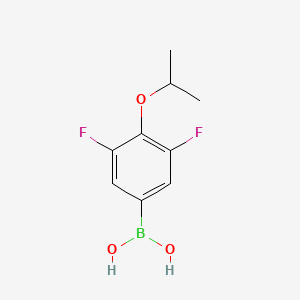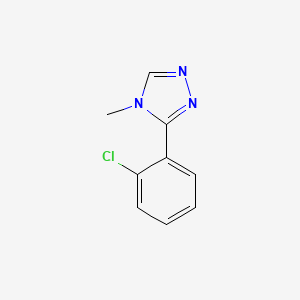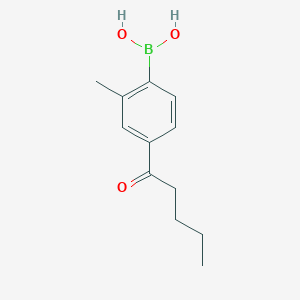
2-Methyl-4-pentanoylphenylboronic acid
Overview
Description
2-Methyl-4-pentanoylphenylboronic acid is a chemical compound with the CAS Number: 1793003-61-8. It has a molecular weight of 220.08 and its IUPAC name is 2-methyl-4-pentanoylphenylboronic acid .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-pentanoylphenylboronic acid is 1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-4-pentanoylphenylboronic acid has a molecular weight of 220.08 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Borinic Acid Derivatives
2-Methyl-4-pentanoylphenylboronic acid is utilized in the synthesis of borinic acid derivatives. These derivatives are less studied than their parent boronic acids but offer unique reactivities due to their enhanced Lewis acidity. They are used in cross-coupling reactions and have potential applications in medicinal chemistry and materials science .
Catalysis
The compound can act as a catalyst in organic synthesis. Its boronic acid group is known to facilitate various chemical transformations, including Suzuki-Miyaura cross-coupling, which is pivotal in forming carbon-carbon bonds in pharmaceuticals and agrochemicals .
Drug Development
In medicinal chemistry, 2-Methyl-4-pentanoylphenylboronic acid may be involved in the development of new drugs. Its structure allows for the creation of boron-containing pharmaceuticals, which are significant in the design of proteasome inhibitors and anticancer agents .
Polymer Chemistry
This compound finds applications in polymer chemistry where it can be used to introduce boronic acid functionalities into polymers. These functionalities can impart unique characteristics such as self-healing properties and responsiveness to environmental stimuli .
Optoelectronic Materials
Due to its electronic properties, 2-Methyl-4-pentanoylphenylboronic acid can be incorporated into optoelectronic materials. It can be used to modify organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and solar cells .
Diagnostic Agents
The boronic acid moiety of 2-Methyl-4-pentanoylphenylboronic acid can bind to various biomolecules, making it useful in the development of diagnostic agents. It can be used to detect sugars or other diol-containing compounds in biological samples .
Hydrogel-Integrated Microneedles
Innovations in hydrogel-integrated microneedle arrays for drug delivery utilize compounds like 2-Methyl-4-pentanoylphenylboronic acid. These microneedles can facilitate controlled drug release, which is crucial for treatments requiring precise dosage control .
Imaging Techniques
The boronic acid group in 2-Methyl-4-pentanoylphenylboronic acid can be used in imaging techniques. It can act as a contrast agent or be tagged with fluorescent markers to visualize biological processes or structures .
Mechanism of Action
Target of Action
Boronic acids, including 2-methyl-4-pentanoylphenylboronic acid, are commonly used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this reaction mechanism.
Mode of Action
The mode of action of 2-Methyl-4-pentanoylphenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This suggests that 2-Methyl-4-pentanoylphenylboronic acid may interact with its targets by donating organic groups.
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-4-pentanoylphenylboronic acid are likely related to the formation of carbon-carbon bonds in Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 2-Methyl-4-pentanoylphenylboronic acid’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions result in the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-pentanoylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .
properties
IUPAC Name |
(2-methyl-4-pentanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIQDPYDEQZENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250242 | |
| Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-pentanoylphenylboronic acid | |
CAS RN |
1793003-61-8 | |
| Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
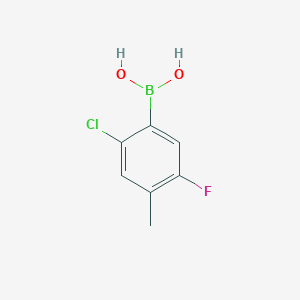
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)

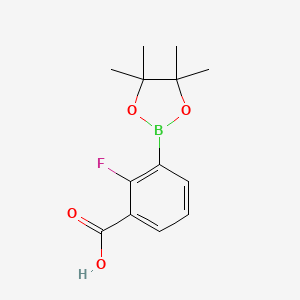
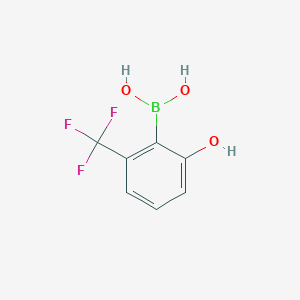
![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)
![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)
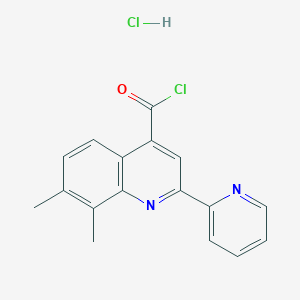
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)
